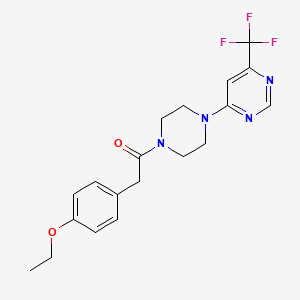
2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H22F3N3O
- Molecular Weight : 369.40 g/mol
Structural Features
The structure consists of:
- An ethoxyphenyl group.
- A piperazine moiety linked to a trifluoromethyl-pyrimidine ring.
These structural components are significant for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, primarily through its interaction with specific biological targets:
- Kinase Inhibition :
- Serotonin Reuptake Inhibition :
Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrimidine derivatives, compounds similar to the target compound showed significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism was attributed to the inhibition of kinase pathways that promote cell survival and proliferation .
Study 2: Neuropharmacological Effects
Another investigation into piperazine derivatives indicated their potential as antidepressants due to their action on serotonin transporters. The study found that modifications in the side chains significantly affected their binding affinity and selectivity .
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
The compound's structure indicates potential interactions with various biological targets, making it a candidate for pharmacological studies. Specifically, the piperazine ring is known for its ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders.
Case Study: Neuropharmacology
Research has demonstrated that compounds containing piperazine derivatives can exhibit significant activity against serotonin and dopamine receptors. This suggests that 2-(4-Ethoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone may have potential as an anxiolytic or antidepressant agent.
Antimicrobial Activity
The incorporation of pyrimidine and trifluoromethyl groups has been associated with enhanced antimicrobial properties. Studies indicate that similar compounds exhibit activity against a range of bacteria and fungi.
Case Study: Antimicrobial Studies
A comparative analysis of structurally related compounds showed that derivatives with trifluoromethyl substitutions had increased efficacy against Staphylococcus aureus and Escherichia coli. This positions the compound as a potential lead in developing new antimicrobial agents.
Cancer Research
Emerging evidence suggests that compounds with similar structures may possess anticancer properties. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.
Case Study: Cytotoxicity Assays
In vitro studies have shown that related piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This opens avenues for further exploration of the compound's potential as an anticancer therapeutic.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-2-28-15-5-3-14(4-6-15)11-18(27)26-9-7-25(8-10-26)17-12-16(19(20,21)22)23-13-24-17/h3-6,12-13H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDYIKKKTWZFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













